molecular formula C28H44F2 B10853588 Trisnorsqualene difluoromethylidene

Trisnorsqualene difluoromethylidene

Cat. No.: B10853588
M. Wt: 418.6 g/mol
InChI Key: VSXSIZULFIRURF-OGDZRKEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisnorsqualene difluoromethylidene is a synthetic analogue of squalene, a natural triterpene involved in cholesterol biosynthesis. Structurally, it features a truncated squalene backbone with three methyl groups removed ("trisnor") and incorporates a difluoromethylidene moiety. This modification enhances metabolic stability and alters interactions with enzymes in the sterol biosynthesis pathway, particularly squalene epoxidase (SE), a flavoprotein monooxygenase critical for converting squalene to 2,3-oxidosqualene .

Properties

Molecular Formula

C28H44F2

Molecular Weight

418.6 g/mol

IUPAC Name

(5E,9E,13E,17E)-1,1-difluoro-5,9,14,18,22-pentamethyltricosa-1,5,9,13,17,21-hexaene

InChI

InChI=1S/C28H44F2/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28(29)30/h13-15,19-20,22H,7-12,16-18,21H2,1-6H3/b24-14+,25-15+,26-19+,27-20+

InChI Key

VSXSIZULFIRURF-OGDZRKEVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(F)F)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(F)F)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisnorsqualene difluoromethylidene involves the introduction of a difluoromethylidene group into the squalene structure. This process typically requires the use of difluoromethylation reagents and specific reaction conditions to ensure the successful incorporation of the difluoromethylidene group. The reaction is often carried out under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and quality control to ensure the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Trisnorsqualene difluoromethylidene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of trisnorsqualene difluoromethylidene involves its interaction with specific enzymes and molecular targets. The compound inhibits squalene monooxygenase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the conversion of squalene to squalene epoxide, a key step in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels, making the compound a potential therapeutic agent for managing hypercholesterolemia .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural and functional differences between trisnorsqualene difluoromethylidene and related compounds are summarized below:

Compound Structural Features Target Enzyme Key Functional Properties
This compound Truncated squalene backbone, difluoromethylidene Squalene Epoxidase Enhanced metabolic stability; potential SE inhibition
NB-598 Squalenoid backbone with a photoaffinity label Squalene Epoxidase High-affinity SE inhibition (IC₅₀ ~5 nM)
EP2306 Biphenylmorpholine derivative Squalene Synthase Dual inhibition of squalene synthase and antioxidant activity
Trisnorsqualene Alcohol Truncated squalene with hydroxyl group Squalene Epoxidase Moderate SE inhibition; prone to oxidation
Key Findings:

Metabolic Stability: The difluoromethylidene group in this compound confers resistance to oxidative degradation compared to non-fluorinated analogues like trisnorsqualene alcohol. This aligns with evidence that fluorination reduces susceptibility to pro-oxidant activity observed in squalene derivatives .

Enzyme Affinity: While NB-598 exhibits stronger SE inhibition (IC₅₀ ~5 nM), this compound’s truncated structure may allow selective binding to SE’s hydrophobic active site, though quantitative IC₅₀ data remain sparse .

Mechanistic Divergence: Unlike EP2306, which targets squalene synthase and LDL receptor expression, this compound focuses on SE, positioning it as a specialized tool for studying oxidosqualene-dependent pathways .

Mechanistic Insights

  • Squalene Epoxidase Inhibition: this compound competes with squalene for binding to SE’s FAD-dependent active site. Its truncated structure may disrupt the enzyme’s ability to stabilize the squalene substrate, analogous to NB-598’s mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.